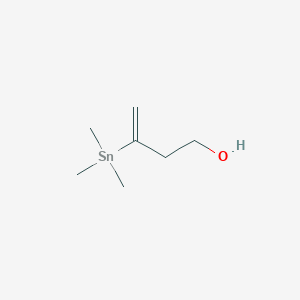
3-(Trimethylstannyl)but-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trimethylstannyl)but-3-en-1-ol is an organotin compound characterized by the presence of a trimethylstannyl group attached to a butenol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylstannyl)but-3-en-1-ol typically involves the reaction of but-3-en-1-ol with trimethyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
But-3-en-1-ol+Trimethyltin chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trimethylstannyl)but-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of reduced organotin compounds.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Trimethylstannyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as a precursor for other organotin compounds.
Wirkmechanismus
The mechanism of action of 3-(Trimethylstannyl)but-3-en-1-ol involves its interaction with molecular targets through the trimethylstannyl group. This group can form bonds with various atoms and molecules, facilitating different chemical reactions. The pathways involved include:
Coordination with metal centers: The trimethylstannyl group can coordinate with metal ions, influencing catalytic processes.
Nucleophilic substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylbut-3-en-1-ol: Similar structure but lacks the trimethylstannyl group.
3-Buten-1-ol: Similar backbone but without the organotin moiety.
3-(Trimethylsilyl)but-3-en-1-ol: Contains a trimethylsilyl group instead of a trimethylstannyl group.
Uniqueness
3-(Trimethylstannyl)but-3-en-1-ol is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in synthesis and catalysis that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
76077-30-0 |
|---|---|
Molekularformel |
C7H16OSn |
Molekulargewicht |
234.91 g/mol |
IUPAC-Name |
3-trimethylstannylbut-3-en-1-ol |
InChI |
InChI=1S/C4H7O.3CH3.Sn/c1-2-3-4-5;;;;/h5H,1,3-4H2;3*1H3; |
InChI-Schlüssel |
KOUFEYZLQOFEFI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C(=C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





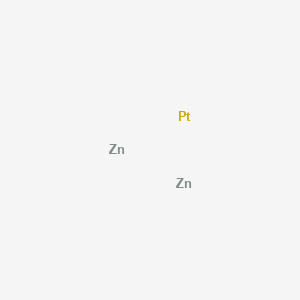


![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)
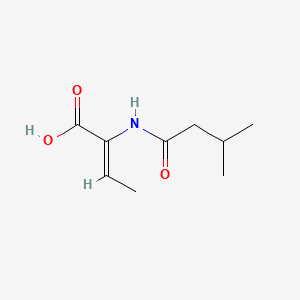


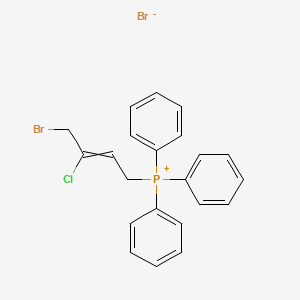
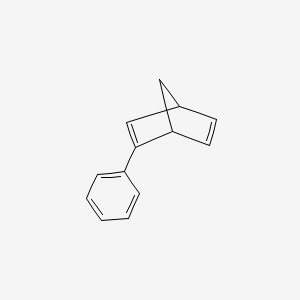
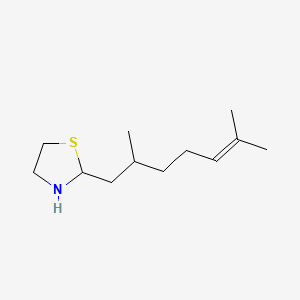
![Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-](/img/structure/B14449420.png)
